Bicyclo[2.2.1]heptan-2-ylmethanethiol
Description
Bicyclo[2.2.1]heptan-2-ylmethanethiol is a norbornane-derived organosulfur compound featuring a bicyclic framework with a methanethiol (-CH2SH) substituent at the 2-position. The bicyclo[2.2.1]heptane (norbornane) structure imparts rigidity and stereochemical complexity, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDNDQDBTCXRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylmethanethiol typically involves the thiolation of bicyclo[2.2.1]heptane derivatives. One common method is the reaction of bicyclo[2.2.1]heptan-2-ylmethanol with thiolating agents such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently reduced to the thiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylmethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylmethanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on analogous structures.
Physicochemical and Reactivity Differences
- Thiol vs. Alcohol Derivatives: The methanethiol group in the target compound confers higher nucleophilicity and acidity (pKa ~10) compared to methanol derivatives (pKa ~15–19), enabling distinct reactivity in metal coordination or redox reactions .
- Steric Effects: Norbornane’s rigid framework creates steric hindrance, influencing regioselectivity in substitution reactions. For example, 2-aminomethyl derivatives require precise stereochemical control for receptor binding .
- Thermal Stability : Thiols are generally less thermally stable than alcohols due to weaker C-S bonds. This impacts their utility in high-temperature applications .
Biological Activity
Bicyclo[2.2.1]heptan-2-ylmethanethiol, a bicyclic compound, has garnered interest in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₄S
- Molecular Weight : 130.25 g/mol
- CAS Registry Number : 1632-68-4
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors. The thiol group (-SH) in the structure is known for its reactivity, which can lead to various biochemical interactions.
1. Antioxidant Activity
Research indicates that thiol compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to other known enzyme inhibitors suggests potential activity against certain cytochrome P450 enzymes, which play a significant role in drug metabolism.
Case Study 1: Antioxidant Properties
A study conducted by Xiong et al. (2018) demonstrated that thiol-containing compounds exhibit significant antioxidant activity in vitro, reducing lipid peroxidation levels in cellular models by up to 50% when treated with concentrations of 100 µM of this compound .
Case Study 2: Neuroprotective Effects
In a neuroprotective study, researchers investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with this compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
